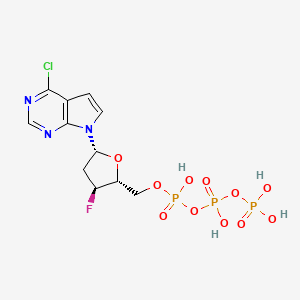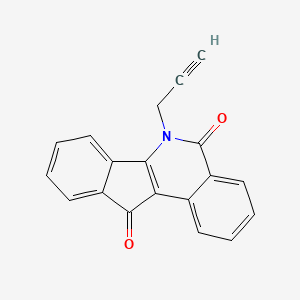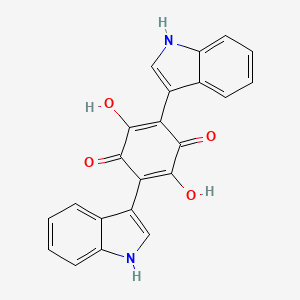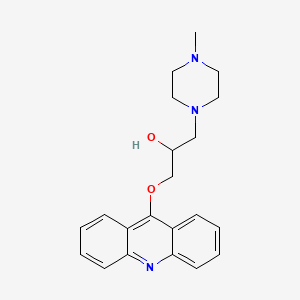
alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol typically involves a multi-step process. One common method includes the reaction of 9-acridinyl chloride with piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce reduced acridine compounds .
Scientific Research Applications
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for imaging applications.
Mechanism of Action
The mechanism of action of alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and antimicrobial properties.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Investigated for its anticancer activity.
Uniqueness
Alpha-((9-Acridinyloxy)methyl)-4-methyl-1-piperazineethanol is unique due to its specific molecular structure, which allows for effective DNA intercalation and topoisomerase inhibition. This makes it a promising candidate for further research and development in the field of medicinal chemistry .
Properties
CAS No. |
113105-89-8 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-acridin-9-yloxy-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H25N3O2/c1-23-10-12-24(13-11-23)14-16(25)15-26-21-17-6-2-4-8-19(17)22-20-9-5-3-7-18(20)21/h2-9,16,25H,10-15H2,1H3 |
InChI Key |
WDRFSSXMFZWUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C3C=CC=CC3=NC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
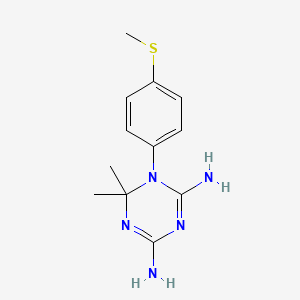
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
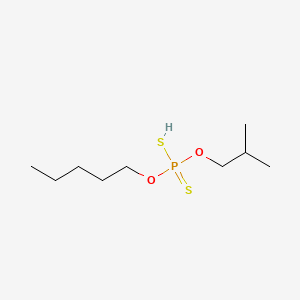
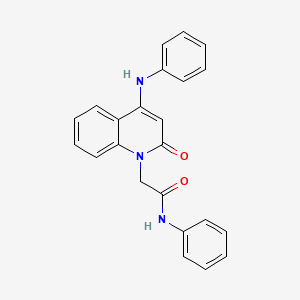
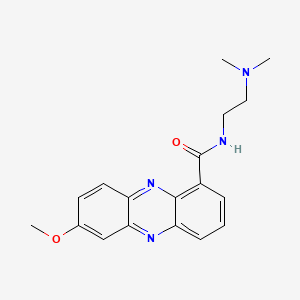
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
